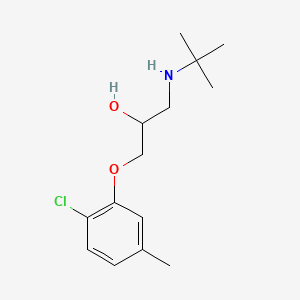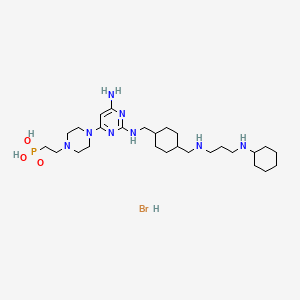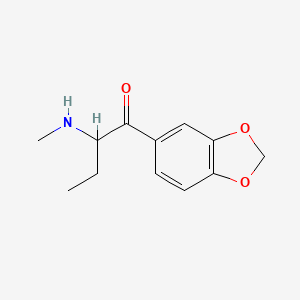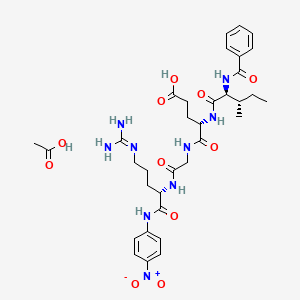![molecular formula C30H30NO4+ B606505 prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate CAS No. 2079118-42-4](/img/structure/B606505.png)
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate
Overview
Description
CAY10737 is a turn-on fluorescent probe specifically designed for the detection of carbon monoxide. It is highly selective for carbon monoxide over a variety of other anions, amino acids, amines, biothiols, and reactive species . This compound is particularly useful in both in vitro and in vivo settings due to its low cytotoxicity .
Mechanism of Action
Target of Action
CAY10737 is primarily a fluorescent probe for the detection of carbon monoxide (CO) . It is selective for CO over a variety of anions, amino acids, amines, biothiols, and reactive species .
Mode of Action
The compound’s interaction with its target is quite unique. In the presence of palladium (Pd) and CO, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound . This fluorescence can be used to detect CO production in vitro and in vivo .
Biochemical Pathways
This reaction involves the allylic alkylation of amines or carbonyl compounds .
Pharmacokinetics
It is known that the compound has low cytotoxicity, decreasing viability of hela cells by less than 25% when used at a concentration of 50 µm with pdcl2 for 24 hours . This suggests that the compound may have good bioavailability and tolerability.
Result of Action
The primary result of CAY10737’s action is the production of a fluorescent compound that can be used to detect CO production . This makes it a valuable tool in research settings where the detection and quantification of CO are required.
Action Environment
The efficacy and stability of CAY10737 are influenced by the presence of Pd and CO, which are necessary for the Tsuji-Trost reaction to occur . Other environmental factors that could influence the compound’s action include the pH and temperature of the solution, as well as the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
In the presence of palladium and carbon monoxide, CAY10737 undergoes the Pd0-mediated Tsuji-Trost reaction to release a fluorescent compound . This fluorescence can be used to detect carbon monoxide production in vitro and in vivo
Cellular Effects
CAY10737 has low cytotoxicity, decreasing the viability of HeLa cells by less than 25% when used at a concentration of 50 µM with PdCl2 for 24 hours
Molecular Mechanism
The molecular mechanism of CAY10737 involves the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide . This reaction releases a fluorescent compound that can be used to detect carbon monoxide production
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10737 is synthesized through a series of chemical reactions involving the incorporation of a xanthene derivative and an indolium salt. The key step in its synthesis is the palladium-mediated Tsuji-Trost reaction, which facilitates the release of the fluorescent compound .
Industrial Production Methods
While specific industrial production methods for CAY10737 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CAY10737 primarily undergoes the Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction is crucial for its function as a fluorescent probe .
Common Reagents and Conditions
Palladium (Pd): Acts as a catalyst in the Tsuji-Trost reaction.
Carbon Monoxide (CO): The target molecule for detection.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used solvents.
Major Products
The major product formed from the reaction of CAY10737 with carbon monoxide is a fluorescent compound with absorption and emission maxima of 678 nm and 714 nm, respectively .
Scientific Research Applications
CAY10737 is extensively used in scientific research for the detection of carbon monoxide. Its applications span various fields:
Chemistry: Used as a probe to study carbon monoxide production and its interactions with other molecules.
Biology: Employed in cellular and molecular biology to detect carbon monoxide in living cells and tissues.
Medicine: Potentially useful in medical diagnostics for detecting carbon monoxide levels in biological samples.
Industry: Applied in industrial settings to monitor carbon monoxide emissions and ensure safety.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-based Probes: Commonly used for various types of fluorescence detection but may lack the specificity for carbon monoxide.
Rhodamine-based Probes: Similar in function but may have different selectivity and emission properties.
Uniqueness
CAY10737 stands out due to its high selectivity for carbon monoxide and its low cytotoxicity, making it particularly suitable for biological applications .
Properties
IUPAC Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO4/c1-5-17-33-29(32)34-23-15-13-21-18-22-10-8-9-20(28(22)35-26(21)19-23)14-16-27-30(2,3)24-11-6-7-12-25(24)31(27)4/h5-7,11-16,18-19H,1,8-10,17H2,2-4H3/q+1/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRMPWUNYRPST-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)






![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
